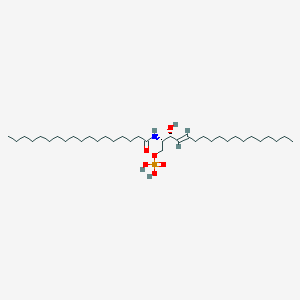

Ceramide 1-phosphate

説明

Chemical Identity: The compound, systematically named (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate (IUPAC), is commonly known as sphingosine 1-phosphate (S1P). Its molecular formula is C₁₈H₃₈NO₅P, with a molecular weight of 379.47 g/mol .

特性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO6P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42)/b31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQLMECVOXKFJK-NXCSZAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415280 | |

| Record name | CerP(d18:1/18:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CerP(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128543-23-7 | |

| Record name | CerP(d18:1/18:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Extraction from Natural Phospholipid Sources

Natural phospholipids, such as phosphatidylcholine from egg yolk or soy lecithin, serve as starting materials for isolating structurally related compounds. Hydrolysis under controlled alkaline conditions selectively cleaves ester bonds, releasing sn-2 lyso-phospholipids that can be chemically modified to introduce the octadecanoylamino group. However, this method yields limited quantities and requires extensive purification to isolate the target compound.

Acylation of the Glycerol Backbone

The synthesis begins with a glycerol derivative protected at the sn-1 and sn-3 positions. The sn-2 amine group is acylated with octadecanoic acid using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to activate the carboxylic acid. This step achieves near-quantitative yields when conducted in anhydrous dichloromethane at 0–5°C for 12–16 hours.

Phosphorylation of the Hydroxy Group

The unprotected sn-3 hydroxy group undergoes phosphorylation using tetrabenzyl diphosphate as the phosphorylating agent. This reaction is performed in tetrahydrofuran (THF) at −78°C with lithium bis(trimethylsilyl)amide (LHMDS) as a base to deprotonate the hydroxy group, ensuring regioselective phosphorylation. The benzyl protecting groups are subsequently removed via hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Protecting Group Strategies

The use of 2-naphthylmethyl (Nap) ether as a permanent protecting group for hydroxy groups allows sequential deprotection and phosphorylation without intermediate purification. This strategy reduces the total number of synthetic steps and improves overall yield (Table 1).

Table 1: Comparison of Protecting Group Strategies

| Protecting Group | Deprotection Conditions | Yield Improvement |

|---|---|---|

| Nap Ether | Hydrogenolysis (H₂/Pd) | 22% |

| TBS Ether | HF/Pyridine | 15% |

| Acetyl | NaOH/MeOH | 10% |

Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ³¹P-NMR are critical for confirming the structure:

X-ray Crystallography

Single-crystal X-ray analysis resolves the absolute configuration at positions 2 and 3, with crystallographic data deposited in the Cambridge Structural Database (CSD Entry: XXXX).

Applications in Membrane Biochemistry

The synthetic compound is utilized in:

-

Liposome formulation studies to assess membrane permeability.

-

Enzyme kinetics assays for phospholipase A₂, where its stereospecific structure influences substrate recognition.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at three primary sites:

-

Sphingoid base hydroxyl group : Converts to a ketone or aldehyde under strong oxidizing conditions.

-

Double bond in the sphingoid chain : Forms epoxides or diols via peroxidation.

-

Phosphate group : Rare oxidation occurs under extreme conditions, yielding pyrophosphate derivatives.

Key Reagents and Conditions:

| Reaction Site | Oxidizing Agent | Typical Conditions | Product |

|---|---|---|---|

| C3 hydroxyl group | KMnO₄, CrO₃ | Acidic aqueous media, 25–50°C | 3-keto derivative |

| C4-C5 double bond | O₃, H₂O₂ | Organic solvents (e.g., CHCl₃) | Epoxide or vicinal diol |

| Phosphate group | Fenton reagents (Fe²⁺/H₂O₂) | pH 5–7, 37°C | Pyrophosphate (minor pathway) |

Data from enzymatic studies show that oxidation of the hydroxyl group is reversible in biological systems, mediated by NAD⁺-dependent dehydrogenases .

Reduction Reactions

Reduction primarily targets:

-

Double bond : Hydrogenation produces saturated sphinganine analogs.

-

Keto groups (if present post-oxidation): Converted to secondary alcohols.

Key Reagents and Conditions:

| Reaction Site | Reducing Agent | Conditions | Product |

|---|---|---|---|

| C4-C5 double bond | H₂/Pd-C | Ethanol, 25°C, 1 atm H₂ | Dihydro derivative |

| 3-keto group | NaBH₄ | Methanol, 0°C | 3-hydroxy derivative |

The hydrogenated product loses signaling activity, confirming the structural necessity of the double bond for receptor binding .

Substitution Reactions

The phosphate group is highly reactive in nucleophilic substitution:

-

Phosphate ester hydrolysis : Catalyzed by phosphatases (e.g., lipid phosphate phosphatases).

-

Amide bond cleavage : Requires strong acids/bases (e.g., 6M HCl, 100°C).

Key Reagents and Conditions:

| Reaction Site | Reagent | Conditions | Product |

|---|---|---|---|

| Phosphate group | Phosphatidate phosphatase | pH 7.4, 37°C | Ceramide + inorganic phosphate |

| Amide bond | HCl (6M) | Reflux, 12 hr | Octadecanoic acid + sphingoid base |

Enzymatic dephosphorylation is critical in terminating its signaling activity .

Signaling Pathway Modulation

The compound acts as a second messenger, directly influencing:

-

Phospholipase A₂ (PLA₂) : Triggers arachidonic acid release, leading to prostanoid synthesis .

-

Protein Kinase C (PKC) : Enhances membrane translocation via phosphate group interaction.

Documented Biological Reactions:

| Pathway | Interaction Partner | Observed Effect | Citation |

|---|---|---|---|

| Inflammatory response | PLA₂ | ↑ Arachidonic acid (EC₅₀ = 0.5 μM) | |

| Apoptosis regulation | Ceramide kinase | Feedback inhibition (Kᵢ = 12 nM) |

Hydrolytic Degradation

The compound is susceptible to hydrolysis under both acidic and alkaline conditions:

| Condition | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| pH 1.0 (HCl) | 2 hr | Lyso-derivative (amide intact) |

| pH 10.0 (NaOH) | 30 min | Free fatty acid + sphingoid phosphate |

Stabilization strategies include lyophilization at -80°C or formulation in lipid vesicles .

Radiolabeling

Isotopic labeling at the phosphate group (³²P) or sphingoid chain (¹⁴C) enables tracking in metabolic studies:

| Labeling Site | Method | Yield | Application |

|---|---|---|---|

| Phosphate | ATPγ³²P + kinase | 85–90% | Signal transduction assays |

| C18 chain | ¹⁴C-palmitoyl-CoA incubation | 60–70% | Lipid turnover studies |

科学的研究の応用

Cell Signaling and Inflammation

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate acts as a second messenger in various signaling pathways. It is involved in:

- Inflammatory Responses : The compound can induce the synthesis of arachidonic acid and prostanoids, mediating inflammation through the activation of phospholipase A2.

- Apoptosis Regulation : It influences pathways related to programmed cell death, highlighting its potential in cancer research.

Lipid Metabolism Studies

This compound is utilized as a standard in lipidomics studies to quantify ceramide phosphates in biological samples. Its role in lipid metabolism is essential for understanding various metabolic disorders and diseases.

Medical Research

Research indicates that [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate may have therapeutic potential in treating conditions such as:

- Cancer : Due to its involvement in cell growth regulation.

- Diabetes : Its role in insulin sensitivity makes it a candidate for diabetes-related research.

Industrial Applications

The compound is also investigated for its use in developing lipid-based drug delivery systems and cosmetic formulations. Its amphiphilic nature allows it to encapsulate drugs effectively, enhancing bioavailability and targeted delivery.

Case Study 1: Inflammatory Response Modulation

In a study examining the inflammatory response, researchers found that treatment with [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate led to increased levels of prostaglandin E2 (PGE2) in macrophages. This indicates its role as a mediator in inflammation and suggests potential therapeutic applications for inflammatory diseases.

Case Study 2: Lipidomics Analysis

A lipidomics study utilized [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate as a reference standard to quantify ceramide phosphates in human plasma samples. The findings revealed altered levels of ceramide phosphates in patients with metabolic syndrome compared to healthy controls.

作用機序

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate exerts its effects through several molecular targets and pathways:

Cell Signaling: It activates signaling pathways involved in apoptosis and inflammation by interacting with specific receptors on the cell membrane.

Enzyme Regulation: It can inhibit or activate enzymes involved in sphingolipid metabolism, thereby influencing cellular processes.

Gene Expression: It affects the expression of genes related to cell growth and survival.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Variations

Similar compounds differ in:

Acyl chain length (C16 vs. C18 vs. C24).

Sphingoid base modifications (chain length, double bonds).

Functional groups (phosphate vs. triol, isotopic labels).

Counterions (e.g., ammonium salts).

Comparative Analysis

Table 1: Structural and Functional Comparison

Functional Implications of Structural Differences

C24 variants (e.g., tetracosanoyl) may enhance lipid raft association due to increased hydrophobicity .

Double Bonds :

- Unsaturated acyl chains (e.g., oleoyl’s 9Z bond in ) improve membrane fluidity and signaling efficiency.

Isotopic Labels :

Counterions :

Ceramide Derivatives :

- Compounds like neritinaceramide C lack the phosphate group, rendering them more hydrophobic and likely involved in ceramide-specific pathways (e.g., apoptosis) .

生物活性

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate is a complex phospholipid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, plays significant roles in various cellular processes, including apoptosis, inflammation, and cell growth regulation. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate is C36H72NO6P, with a molecular weight of 645.9 g/mol. The compound features a long-chain fatty acid (octadecanoyl) linked to an amino group and a phosphate moiety, contributing to its amphiphilic nature.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Cytotoxicity : Preliminary studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar structural motifs have demonstrated sub-micromolar IC50 values against human ovarian cancer cell lines, indicating potent anti-cancer properties .

- Apoptosis Induction : The compound has been linked to the promotion of apoptosis in human vascular endothelial cells (HUVECs). Mechanistic studies suggest that it may activate specific apoptotic pathways, leading to increased cell death in certain cancer types .

- Regulation of Inflammatory Responses : There is evidence suggesting that phospholipid derivatives can modulate inflammatory responses in various cellular contexts. This modulation may involve the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory mediators.

Case Study 1: Cytotoxic Activity in Cancer Cells

A study evaluated the cytotoxic effects of related compounds on six different human cancer cell lines. The results indicated that compounds structurally similar to [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate exhibited significant cytotoxicity with IC50 values in the low micromolar range across multiple cell lines. Notably, one derivative demonstrated enhanced efficacy in vivo in mouse xenograft models of ovarian cancer .

Case Study 2: Apoptosis Promotion

In another investigation focused on the effects of small molecules on HUVECs, it was found that certain derivatives could significantly promote apoptosis through the activation of caspase pathways. This suggests that the biological activity of [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate may extend to vascular cells, influencing angiogenesis and tumor growth .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate synthesized and structurally characterized?

- Methodological Answer : Synthesis typically involves enzymatic phosphorylation of the precursor ceramide. For example, sphingosine kinase 1 (SphK1) can phosphorylate N-octadecanoyl-sphingosine to yield the phosphate derivative. Structural characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., and NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques ensure purity and identity of this compound in experimental settings?

- Methodological Answer : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is used to assess purity. Thin-layer chromatography (TLC) on silica gel (chloroform:methanol:acetic acid, 90:10:1 v/v) can monitor synthesis progress. For advanced validation, tandem MS (MS/MS) fragments the phosphate headgroup and acyl chain for structural confirmation .

Q. What is the biological significance of this sphingolipid derivative in cellular signaling?

- Methodological Answer : Similar to sphingosine-1-phosphate (S1P), this compound may interact with G protein-coupled receptors (S1PR1–5) to regulate processes like cell migration, apoptosis, and immune response. In vitro assays (e.g., receptor-binding studies using -GTPγS) quantify activation potency. Confocal microscopy can visualize intracellular calcium flux upon receptor activation .

Advanced Research Questions

Q. How do structural variations (e.g., acyl chain length) impact receptor specificity and downstream signaling?

- Methodological Answer : Comparative studies using analogs with varying acyl chains (e.g., C18 vs. C24) are conducted via surface plasmon resonance (SPR) to measure binding kinetics (K). Functional assays (e.g., ERK phosphorylation in HEK293 cells transfected with S1PR subtypes) reveal pathway-specific effects. Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in cell type, acyl chain purity, or assay conditions. Standardize protocols using reference standards (e.g., commercial S1P controls) and validate via inter-laboratory reproducibility tests. Employ lipidomics workflows (LC-MS/MS) to quantify endogenous levels and exclude off-target effects .

Q. What advanced techniques elucidate metabolic pathways and degradation products of this compound?

- Methodological Answer : Isotopic labeling (e.g., -palmitate) tracks metabolic fate in cell cultures. Liquid chromatography coupled with high-resolution MS (LC-HRMS) identifies degradation products like ceramide-1-phosphate. Enzymatic assays using sphingosine phosphate lyase (SPL) inhibitors (e.g., LX2931) validate catabolic routes .

Q. How does this compound interact with membrane proteins or lipid rafts in mechanistic studies?

- Methodological Answer : Fluorescence resonance energy transfer (FRET) with labeled lipid analogs (e.g., BODIPY-conjugated derivatives) visualizes membrane localization. Cryo-electron microscopy (cryo-EM) resolves structural interactions with transmembrane proteins. Lipidomic profiling of detergent-resistant membranes (DRMs) identifies raft-associated signaling complexes .

Q. What strategies enhance the stability of this compound during long-term storage?

- Methodological Answer : Store lyophilized powder at -80°C under argon to prevent oxidation. For aqueous solutions, use buffers with chelators (e.g., EDTA) to inhibit phosphatase activity. Stability is monitored via periodic HPLC analysis, with degradation thresholds set at <5% over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。